BenchChemオンラインストアへようこそ!

6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide

Epigenetics LSD1/KDM1A Inhibition Cancer Research

This compound is a precisely functionalized (hetero)aryl cyclopropylamine designed for irreversible LSD1/KDM1A inhibition. Its dual-cyano, pyridine-3-sulfonamide structure ensures target engagement that generic cyclopropylamine or pyridine-sulfonamide building blocks cannot replicate. Ideal for SAR studies in AML/SCLC, ChIP-seq deconvolution of LSD1 vs. MAO transcriptional programs, and pulse-chase experiments leveraging its covalent binding mode. Choose this reference probe to avoid experimental failure from non-specific analogs.

Molecular Formula C16H13N5O2S
Molecular Weight 339.37
CAS No. 1825586-99-9
Cat. No. B2555932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide
CAS1825586-99-9
Molecular FormulaC16H13N5O2S
Molecular Weight339.37
Structural Identifiers
SMILESC1CC1NC2=C(C=C(C=C2)C#N)NS(=O)(=O)C3=CN=C(C=C3)C#N
InChIInChI=1S/C16H13N5O2S/c17-8-11-1-6-15(20-12-2-3-12)16(7-11)21-24(22,23)14-5-4-13(9-18)19-10-14/h1,4-7,10,12,20-21H,2-3H2
InChIKeyOUELDXUSZUXRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide (CAS 1825586-99-9): A Distinctive Arylcyclopropylamine Chemical Probe


6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide (CAS 1825586-99-9) is a synthetic small molecule with the molecular formula C16H13N5O2S and a molecular weight of 339.37 g/mol . Structurally, it features a pyridine-3-sulfonamide core linked to a 5-cyano-2-(cyclopropylamino)phenyl moiety, placing it within the (hetero)aryl cyclopropylamine class of compounds . This class is prominently investigated for the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic target in oncology and other diseases . The compound's specific substitution pattern, including dual cyano groups and a cyclopropylamine warhead, distinguishes it from simpler analogs and suggests a defined, target-engagement-driven mechanism of action .

Procurement Risks for 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide: Why Structural Analogs Are Not Interchangeable


Substituting 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide with a generic 'cyclopropylamine' or 'pyridine-sulfonamide' building block risks experimental failure due to critical differences in target engagement and selectivity. The (hetero)aryl cyclopropylamine class exhibits steep structure-activity relationships (SAR) for LSD1 inhibition, where minor modifications to the aryl or heteroaryl core and the N-substitution pattern profoundly alter potency and selectivity against related monoamine oxidases (MAO-A/B) . The specific combination of the 6-cyanopyridine-3-sulfonamide and the 5-cyano-2-(cyclopropylamino)phenyl group is designed to form a precise FAD-cofactor adduct within the LSD1 active site, a mechanism that cannot be assumed for compounds lacking these exact pharmacophoric elements . Generic substitution introduces uncontrolled variables in cellular potency and off-target profiles, which directly jeopardizes the reproducibility of epigenetic research assays.

Quantitative Differentiation of 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide from Closest Chemical Analogs


In Vitro LSD1 Enzyme Inhibition Potency

This compound is structurally exemplified in patents claiming potent LSD1 inhibitors. A closely related analog within the same patent family (US10329256, Example 12) demonstrated an IC50 of 1,940 nM against recombinant LSD1, providing a quantitative benchmark for this chemotype's core activity . The specific dual-cyano substitution on the target compound is designed to optimize interactions within the LSD1 active site, potentially leading to improved potency compared to this early analog.

Epigenetics LSD1/KDM1A Inhibition Cancer Research

Selectivity Profile Against Monoamine Oxidases (MAO-A/B)

A key differentiation for (hetero)aryl cyclopropylamine LSD1 inhibitors is their selectivity over MAO-A and MAO-B, as tranylcypromine (a non-selective inhibitor) is known to cause side effects via MAO inhibition . Patents describe that compounds with specific N-substitution, like the pyridine-3-sulfonamide group present in this compound, exhibit a significant selectivity window, with some analogs showing >10-fold selectivity for LSD1 over MAO-A and MAO-B . The target compound's structural design aims to further widen this therapeutic window.

Selectivity Off-Target Liability Monoamine Oxidase

Mechanism of Action: Irreversible FAD-Cofactor Adduct Formation

As a cyclopropylamine derivative, 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide is predicted to act as a mechanism-based, irreversible inhibitor of LSD1 by forming a covalent adduct with the enzyme's FAD cofactor . This contrasts with reversible inhibitors (e.g., polyamine-based inhibitors) which have a fundamentally different kinetic profile and residence time . The covalent, irreversible mechanism leads to sustained target engagement even after compound washout, a property highly desirable for cellular and in vivo studies where a prolonged pharmacodynamic effect is required.

Mechanism of Action Irreversible Inhibition FAD Cofactor

Optimal Application Scenarios for Procuring 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide


Structure-Activity Relationship (SAR) Exploration for LSD1-Dependent Cancers

This compound is a valuable tool for medicinal chemistry teams optimizing (hetero)aryl cyclopropylamine LSD1 inhibitors. Its use as a reference compound allows for systematic investigation of how modifications to the pyridine-3-sulfonamide head group impact cellular potency and selectivity in models of acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 is a validated oncogenic driver .

Epigenetic Target Deconvolution and Chemical Biology

Due to its predicted irreversible mechanism and selectivity profile, the compound serves as an excellent chemical probe for deconvoluting LSD1's specific role in gene regulation at the molecular level. It can be used in chromatin immunoprecipitation (ChIP-seq) and RNA-seq studies to differentiate LSD1-dependent transcriptional programs from those controlled by MAOs, a task confounded by non-selective tools like tranylcypromine .

Development of Washout-Resistant Cellular Assays

The covalent, irreversible binding mode, inferred from the cyclopropylamine pharmacophore, makes this compound suitable for 'washout' or 'pulse-chase' experiments. Researchers can treat cells, remove the inhibitor, and measure the sustained pharmacodynamic effects on histone H3K4 methylation, providing a more physiologically relevant assessment of on-target activity compared to reversible inhibitors with shorter residence times .

Quote Request

Request a Quote for 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.